molecular formula C20H34O5 B122892 8-Epi-prostaglandin F2alpha CAS No. 27415-26-5

8-Epi-prostaglandin F2alpha

Cat. No. B122892
CAS RN: 27415-26-5
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-NAPLMKITSA-N
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Description

8-iso-Prostaglandin F2α (also known as 8-epi-PGF2α, 8-isoprostane, or 15-isoprostane F2t) is an isoprostane that has been shown to be useful for the assessment of oxidative stress in vivo . It is produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids .


Synthesis Analysis

The synthesis of 8-epi-PGF2α has been studied in human umbilical artery endothelial cells. The cells were grown on microcarrier beads and exposed to sequential periods of normoxia, hypoxia, and reoxygenation. The production of 8-epi-PGF2α decreased by greater than 90% during hypoxia .


Molecular Structure Analysis

The molecular structure of 8-epi-PGF2α is C20H34O5 . It is present in human plasma in two distinct forms - esterified in phospholipids and as the free acid .


Chemical Reactions Analysis

The measurement of F2-isoprostanes (F2-iPs), including 8-epi-PGF2α, is used as a measure of lipid peroxidation . The synthesis of prostanoids and isoprostanes, including 8-epi-PGF2α, was studied under conditions favoring radical formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-epi-PGF2α are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is used for the measurement of urinary 8-epi-PGF2α, a biomarker of lipid peroxidation .

Scientific Research Applications

Platelet Activation and Cardiovascular Function

8-Epi-prostaglandin F2alpha (8-epi-PGF2alpha) impacts platelet function by increasing adhesion and reducing the antiadhesive and antiaggregatory effects of nitric oxide (NO). This suggests a role in oxidative injury and cardiovascular diseases (Minuz et al., 1998).

Biomarker for Oxidative Stress

8-epi-PGF2alpha serves as a marker of free radical-catalyzed lipid peroxidation, indicating oxidative damage. Its measurement in urine offers insights into oxidative stress levels, with higher levels observed in smokers compared to non-smokers (Bachi et al., 1996).

Respiratory System Effects

It induces airflow obstruction and airway plasma exudation, suggesting a role in respiratory diseases. This effect is mediated primarily via prostanoid TP-receptors (Okazawa et al., 1997).

Monocyte Activation

Human monocytes produce 8-epi-PGF2alpha through reactive oxygen species and prostaglandin endoperoxide synthase-2, indicating its involvement in inflammatory responses (Praticò & FitzGerald, 1996).

Vasoconstriction and Cardiovascular Impact

8-epi-PGF2alpha exhibits vasoconstrictor effects in hypoxic conditions, suggesting its significance in cardiovascular stress and injury (Kromer & Tippins, 1999).

Role in Atherosclerosis

It is present in higher concentrations in atherosclerotic lesions compared to healthy tissues, implying its contribution to oxidative stress in atherosclerosis (Praticò et al., 1997).

Relation to Insulin Resistance

Elevated levels of 8-epi-PGF2alpha in obese Zucker rats indicate its association with oxidant stress and insulin resistance (Laight et al., 1999).

Vascular Reactivity

It causes concentration-dependent contraction of rat aortic rings, mediated by thromboxane receptors, highlighting its role in vascular reactivity and potential therapeutic targets (Kromer & Tippins, 1998).

Generation via Cyclooxygenases

8-epi-PGF2alpha is formed via cyclooxygenase pathways, both in vitro and in vivo, suggesting a complex mechanism of formation beyond free radical reactions (Klein et al., 1997).

Impact on Airways

8-epi-PGF2alpha contracts airways via prostanoid TP receptors, suggesting its potential role in asthma and other respiratory conditions (Kawikova et al., 1996).

Renal Effects

In renal systems, it acts as a preglomerular vasoconstrictor primarily through thromboxane A2 receptor activation, relevant in renal injury and disease mechanisms (Takahashi et al., 1992).

Link to Hyperglycemia in Diabetes

Acute hyperglycemia in type 2 diabetes increases plasma levels of 8-epi-PGF2alpha, linking oxidative damage to macrovascular risk in diabetes (Sampson et al., 2002).

Association with Macroangiopathy in Diabetes

A study explores the relationship between 8-epi-PGF2alpha and macroangiopathy in type 2 diabetic patients, highlighting its potential as a biomarker in diabetic complications (Gao & Lyu, 2015).

properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-NAPLMKITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959353
Record name 8-iso-Prostaglandin F2 alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Isoprostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-Epi-prostaglandin F2alpha

CAS RN

27415-26-5
Record name 8-Isoprostaglandin F2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27415-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-epi-Prostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-iso-Prostaglandin F2 alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-ISOPROSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83YE66SBY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Isoprostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
491
Citations
C CT Smith, DJ Betteridge, J. Nourooz-Zadeh - Platelets, 1999 - Taylor & Francis
… Of these substances 8-epi-prostaglandin F2alpha (8-epi-PGF2alpha) has received the most attention as it induces vasoconstriction and mitogenesis, and influences pathophysiological …
Number of citations: 7 www.tandfonline.com
A Abou-Raya, D El Hallous… - Clinical and investigative …, 2004 - search.proquest.com
Background: Lipid peroxidation is a central feature of oxidant injury that leads to the vascular disease associated with systemic lupus erythematosus (SLE). In the past, lipid peroxidation …
Number of citations: 31 search.proquest.com
A van der Plas, S Pouly, G de La Bourdonnaye… - Toxicology reports, 2019 - Elsevier
Background To evaluate the reduced-risk potential of alternative tobacco products, biomarkers that are involved in the biological pathways affected by cigarette smoking and smoking …
Number of citations: 15 www.sciencedirect.com
J Helmersson, S Basu - … , Leukotrienes and Essential Fatty Acids (PLEFA), 2001 - Elsevier
… Measurement of urinary 8-Epi-prostaglandin F2alpha, a novel index of lipid peroxidation in vivo, by immunoaffinity extraction/ gas chromatography-mass spectrometry. Basal levels in …
Number of citations: 61 www.sciencedirect.com
MQA Al-Qaisi, FH Abdul-Jalil, HS Arif - platform.almanhal.com
… The aim of study is determination of the oxidative stress [8-epi-prostaglandin F2alpha [(8-epi-PGF2α)] and nutrient antioxidants [Selenium (Se)] in cord blood of preterm (n=31), term …
Number of citations: 2 platform.almanhal.com
FM Daray, AI Minvielle, S Puppo, RP Rothlin - European journal of …, 2004 - Elsevier
The present study was undertaken to determine whether 8-iso-prostaglandin E 2 and 8-iso-prostaglandin F 2α posses contractile action on human umbilical vein and to evaluate the …
Number of citations: 20 www.sciencedirect.com
S Tacconelli, ML Capone, P Patrignani - Samir S. Ayoub, Roderick J. Flower, and … - Springer
… Pratico D, Smyth EM, Violi F, FitzGerald GA (1996) Local amplification of platelet function by 8-Epi prostaglandin F2alpha is not mediated by thromboxane receptor isoforms. J Biol …
Number of citations: 2 link.springer.com
A Okazawa, I Kawikova, ZH Cui… - American journal of …, 1997 - atsjournals.org
8-Epi-prostaglandin F2alpha (8-epi-PGF2alpha) is an F2-isoprostane formed mainly via noncyclooxygenase pathways in vivo. We investigated whether 8-epi-PGF2alpha has any effect …
Number of citations: 86 www.atsjournals.org
G Andrioli, C Santonastaso, A Fornasiero… - THROMBOSIS AND …, 1997 - iris.univr.it
The F2-isoprostane 8-epi-prostaglandin F2alpha increases platelet adhesion and expression of adhesion molecules … The F2-isoprostane 8-epi-prostaglandin F2alpha …
Number of citations: 3 iris.univr.it
J Nourooz-Zadeh, MB Cooper, D Ziegler… - Biochemical and …, 2005 - Elsevier
Although measurements of plasma F 2 -isoprostanes are established markers of oxidative stress, their quantification only reflects acute non-enzymatic lipid peroxidation. In this study, a …
Number of citations: 179 www.sciencedirect.com

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